Indoramin-d5 Hydrochloride: Chemical Structure, Pharmacological Properties, and Analytical Applications
Indoramin-d5 Hydrochloride: Chemical Structure, Pharmacological Properties, and Analytical Applications
Executive Summary
Indoramin-d5 hydrochloride is the stable isotope-labeled (SIL) analog of indoramin, a selective alpha-1 adrenergic receptor antagonist traditionally utilized in the management of hypertension and benign prostatic hyperplasia (BPH)[1][2]. By incorporating five deuterium atoms onto the benzamide phenyl ring, indoramin-d5 retains the exact physicochemical and pharmacological properties of the unlabeled drug while providing a distinct mass shift (+5 Da)[3][4]. This technical guide provides an in-depth analysis of the chemical structure, receptor-level mechanism of action, and the rigorous methodologies required for utilizing indoramin-d5 as a self-validating internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows[5].
Chemical Structure and Isotopic Properties
Indoramin hydrochloride is a piperidine derivative, chemically designated as N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide hydrochloride[6]. The molecular architecture consists of three key pharmacophores: an indole ring, a central piperidine ring, and a benzamide moiety[4].
In the synthesis of indoramin-d5, the benzamide ring is selectively deuterated (phenyl-d5)[4]. This specific labeling strategy is chosen because the aromatic protons on the phenyl ring are non-exchangeable under standard physiological and analytical conditions (unlike amine or hydroxyl protons). This ensures absolute isotopic stability during extraction and chromatography, preventing back-exchange with protic solvents that would otherwise compromise quantitative accuracy.
Quantitative Data Summary
Table 1: Comparative Physicochemical Properties of Indoramin and Indoramin-d5 Hydrochloride
| Property | Indoramin Hydrochloride | Indoramin-d5 Hydrochloride |
| Molecular Formula | C22H26ClN3O | C22H21D5ClN3O |
| Molecular Weight | 383.9 g/mol | 388.9 g/mol |
| Exact Mass (Free Base) | 347.200 Da | 352.231 Da |
| Isotopic Purity | N/A | ≥ 98 atom % D |
| Primary Target | Alpha-1 Adrenergic Receptor | Alpha-1 Adrenergic Receptor |
| Analytical Role | Target Analyte | Internal Standard (SIL-IS) |
(Data synthesized from PubChem[6] and CymitQuimica[4])
Pharmacological Profile and Mechanism of Action
Indoramin acts as a competitive, post-synaptic alpha-1 adrenoceptor antagonist[1]. Under normal physiological conditions, endogenous catecholamines (like norepinephrine) bind to the alpha-1 receptor, a Gq-protein coupled receptor (GPCR)[7]. This binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and vasoconstriction[7].
Indoramin competitively occupies the orthosteric binding site of the alpha-1 receptor, preventing norepinephrine binding[2]. This blockade halts the Gq-PLC-IP3 signaling cascade, resulting in smooth muscle relaxation (vasodilation) and a subsequent decrease in peripheral vascular resistance[2][7].
Caption: Mechanism of Action: Indoramin competitive antagonism at the Alpha-1 Adrenergic Receptor.
Analytical Applications: LC-MS/MS Internal Standard
In pharmacokinetic studies and therapeutic drug monitoring (TDM), quantifying indoramin in complex biological matrices (like human plasma) requires extreme specificity and sensitivity[3]. Indoramin-d5 serves as the gold-standard internal standard (SIL-IS) for these assays[3].
The Causality of the SIL-IS Approach
When analyzing plasma, endogenous lipids and proteins co-elute with the target analyte, causing ion suppression or enhancement in the electrospray ionization (ESI) source (the "matrix effect"). Because indoramin-d5 shares the exact physicochemical properties of indoramin, it co-elutes at the exact same retention time during Ultra-High-Performance Liquid Chromatography (UHPLC). Consequently, both the analyte and the IS experience identical matrix effects. By calculating the ratio of the indoramin peak area to the indoramin-d5 peak area, researchers create a self-validating system that mathematically cancels out variations in extraction recovery and ionization efficiency[5].
Step-by-Step Methodology: LC-MS/MS Quantification Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) followed by MRM (Multiple Reaction Monitoring) detection[5][8].
-
Sample Preparation & Spiking:
-
Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Spike the sample with 10 µL of Indoramin-d5 working solution (e.g., 50 ng/mL in methanol). Causality: Spiking before extraction ensures the IS accounts for any volumetric and adsorptive losses during the LLE process.
-
-
Alkalinization:
-
Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). Causality: Indoramin is a basic amine. Raising the pH above its pKa ensures the molecule is in its un-ionized (free base) form, maximizing its partitioning into the organic extraction solvent.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1.0 mL of Methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure phase mixing, then centrifuge at 10,000 x g for 5 minutes to break any emulsions.
-
Transfer the upper organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution and LC Separation:
-
Reconstitute the residue in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject 5 µL onto a C18 UHPLC column. Causality: The acidic mobile phase ensures the piperidine nitrogen is protonated ([M+H]+), facilitating strong retention and sharp peak shape.
-
-
MS/MS Detection (Positive ESI):
-
Monitor the MRM transitions. For indoramin, the primary transition is m/z 348.2 → 105.1 (cleavage yielding the benzoyl cation). For indoramin-d5, the transition is m/z 353.2 → 110.1 (benzoyl-d5 cation)[8].
-
Caption: Step-by-step analytical workflow for LC-MS/MS using Indoramin-d5 as an internal standard.
References
-
Medicinal chemistry and animal pharmacology of indoramin - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
What is Indoramin Hydrochloride used for? - Patsnap Synapse Source: Patsnap URL:[Link]
-
What is the mechanism of Indoramin Hydrochloride? - Patsnap Synapse Source: Patsnap URL:[Link]
-
Indoramin hydrochloride | C22H26ClN3O | CID 38102 - PubChem Source: PubChem (NIH) URL:[Link]
-
A Rapid iMethod™ Test for Drugs of Abuse Screening - SCIEX Source: SCIEX URL:[Link]
-
Forensic Library 1720110-01 - SCIEX Source: SCIEX URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. What is Indoramin Hydrochloride used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 26844-12-2: Indoramin | CymitQuimica [cymitquimica.com]
- 5. sciex.jp [sciex.jp]
- 6. Indoramin hydrochloride | C22H26ClN3O | CID 38102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Indoramin Hydrochloride? [synapse.patsnap.com]
- 8. sciex.com [sciex.com]
